molecular formula C26H21N3OS B2985934 N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 955851-28-2

N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2985934
CAS No.: 955851-28-2
M. Wt: 423.53
InChI Key: KEOKNHMTGZCLRD-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a benzothiazole-based acetamide derivative characterized by a 6-methyl-substituted benzothiazole core, a naphthalen-2-yl group, and a pyridin-3-ylmethyl moiety. Its structure combines aromatic and heterocyclic components, which are critical for interactions with biological targets such as kinases or DNA .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthalen-2-yl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3OS/c1-18-8-11-23-24(13-18)31-26(28-23)29(17-20-5-4-12-27-16-20)25(30)15-19-9-10-21-6-2-3-7-22(21)14-19/h2-14,16H,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOKNHMTGZCLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a naphthalene ring, and a pyridine group. This structural diversity is believed to contribute to its varied biological activities. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC20H20N2OS
Molecular Weight348.45 g/mol
SMILESCC1=CC=C(S1)C(=N)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C20H20N2OS

Antimicrobial Activity

Research indicates that compounds with benzothiazole structures exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities. A study demonstrated that related thiazole compounds had minimum inhibitory concentrations (MICs) in the range of 10–50 μg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of benzothiazole derivatives is well-documented. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival. For example, a related compound exhibited IC50 values as low as 5 μM against specific cancer cell lines . The structure-activity relationship (SAR) analysis suggests that modifications in the aromatic rings can significantly enhance cytotoxicity .

Anti-inflammatory Effects

The anti-inflammatory effects of thiazole derivatives have been explored in several studies. This compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses. A recent study indicated that similar compounds reduced edema in animal models by 40% compared to controls .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It could act on various receptors, altering signaling cascades that lead to cell growth or apoptosis.
  • DNA Interaction : Some studies suggest that thiazole derivatives can intercalate into DNA, disrupting replication in cancer cells.

Case Studies

Several case studies highlight the potential of benzothiazole derivatives:

  • Anticancer Study : A derivative was tested against breast cancer cell lines, showing significant growth inhibition with an IC50 value of 10 µM after 48 hours .
  • Antimicrobial Efficacy : A related compound demonstrated effective antibacterial action against Staphylococcus aureus, with an MIC of 25 µg/mL .
  • Anti-inflammatory Assessment : In a murine model of arthritis, a benzothiazole derivative reduced joint swelling by 50%, indicating strong anti-inflammatory properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several benzothiazole and acetamide derivatives reported in recent literature. Below is a detailed comparison:

Structural Analogues

Compound Name Key Substituents Biological Target/Activity Reference
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (20) Methoxy at benzothiazole C6; lacks naphthalenyl Antimitotic activity; improved water solubility
N-(6-methylbenzo[d]thiazol-2-yl)-2-(5-(4-bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide (GB31) 6-methylbenzothiazole; thiazolidinedione warhead; bromophenyl substituent Histone-binding activity; potential epigenetic modulation
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Naphthalen-1-yloxy; triazole linker Antimicrobial and antifungal activity
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimidoindole-sulfanyl group; nitroaryl substituent Not explicitly reported (structural analog from crystallography studies)

Key Structural Differences and Implications

  • Substitution at Benzothiazole C6 : The target compound’s 6-methyl group (vs. methoxy in compound 20) may enhance lipophilicity and metabolic stability, as methyl groups are less polarizable than methoxy .
  • Naphthalen-2-yl vs.
  • Pyridin-3-ylmethyl vs. Thiazolidinedione Warhead : The pyridine moiety may facilitate hydrogen bonding with kinase active sites, contrasting with the thiazolidinedione group in GB31, which is associated with histone deacetylase (HDAC) inhibition .

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